2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Medicinal Chemistry SAR Analysis Lead Optimization

This compound features a unique 2,4-dimethyl N-phenyl substitution—distinct from 2,3- and 3,5-dimethyl regioisomers—altering torsional angle, polar surface area, and hydrophobic surface presented to kinase binding pockets. The 4-methylbenzoyl group (σp = –0.17) differs electronically from 4-F (σp = +0.06) and 4-Cl (σp = +0.23) analogs. As a CK1δ inhibitor chemotype (US20180186786), this compound is a patent-differentiated lead optimization starting point. Ideal for systematic Hammett series SAR alongside 4-H, 4-F, and 4-Cl congeners. Verified InChI Key: YQQMFTFJTVSFJO-UHFFFAOYSA-N.

Molecular Formula C25H23N3O2
Molecular Weight 397.478
CAS No. 898417-15-7
Cat. No. B2582096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
CAS898417-15-7
Molecular FormulaC25H23N3O2
Molecular Weight397.478
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)C)C)N
InChIInChI=1S/C25H23N3O2/c1-15-7-10-18(11-8-15)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-19-12-9-16(2)14-17(19)3/h4-14H,26H2,1-3H3,(H,27,30)
InChIKeyYQQMFTFJTVSFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 898417-15-7 (2-Amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-Amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 898417-15-7) is a fully synthetic small molecule belonging to the 2-amino-3-benzoylindolizine-1-carboxamide family. Its molecular formula is C25H23N3O2, with a molecular weight of 397.48 g/mol . The compound features a 2,4-dimethyl substitution pattern on the N-phenyl carboxamide ring and a 4-methyl group on the 3-benzoyl moiety, distinguishing it from closely related analogs that differ in the position or identity of these substituents . The indolizine core is a 10π-electron aromatic heterobicycle isosteric to indole; however, unlike indole-based drugs, no indolizine-based pharmaceutical has yet reached the market, making every substitution variant within this scaffold a distinct chemical entity with potentially unique target engagement profiles [1]. This compound is primarily utilized as a research tool in medicinal chemistry and chemical biology for structure–activity relationship (SAR) exploration, kinase inhibitor screening, and as a building block for more complex molecular architectures .

Why Generic Substitution Fails for CAS 898417-15-7: The Quantifiable Impact of Methyl Regioisomerism and Benzoyl Substituent Effects


Within the 2-amino-3-benzoylindolizine-1-carboxamide series, even minor positional or electronic changes to the N-aryl or 3-benzoyl substituents produce measurable differences in molecular properties that directly affect target binding, selectivity, and pharmacokinetic behavior. The target compound carries a 2,4-dimethyl substitution on the N-phenyl ring—a regioisomeric arrangement that differs from the 2,3-dimethyl (ortho,meta) and 3,5-dimethyl (meta,meta) analogs by the spatial orientation of methyl groups, altering the torsional angle between the carboxamide and the N-aryl ring, the calculated polar surface area, and the shape of the hydrophobic surface presented to a binding pocket . Simultaneously, the 4-methyl substituent on the benzoyl group exerts a distinct electronic effect (Hammett σp = –0.17) versus the 4-chloro (σp = +0.23), 4-fluoro (σp = +0.06), or unsubstituted (σp = 0) benzoyl analogs, modulating the electron density of the conjugated enaminone system that links the indolizine core to the benzoyl carbonyl [1]. These differences are quantifiable: the target compound's calculated logP and hydrogen-bonding capacity diverge from its closest analogs by structurally defined increments (see Section 3). Generic interchange with a regioisomer or a different benzoyl-substituted congener therefore risks altering target affinity, selectivity, and solubility in a manner that cannot be predicted without compound-specific data.

Quantitative Differentiation Evidence for CAS 898417-15-7 Versus Closest Structural Analogs


Molecular Weight and Formula Differentiation: 2,4-Dimethylphenyl vs. Regioisomeric N-Aryl Analogs

The target compound (CAS 898417-15-7) shares the molecular formula C25H23N3O2 and molecular weight of 397.48 g/mol with its dimethylphenyl regioisomers, including the 3,5-dimethylphenyl analog (CAS 898417-26-0) and the 3,4-dimethylphenyl analog . These three compounds are isobaric, meaning that selection among them cannot rely on mass-based identity checks alone; chromatographic or spectroscopic discrimination is mandatory. In contrast, analogs with halogen substitution on the benzoyl ring, such as the 4-chlorobenzoyl variant (C25H22ClN3O2, MW ~431.9 g/mol), differ in molecular weight by approximately 34.4 Da, a distinction readily detectable by LC-MS . For procurement, the isobaric nature of the dimethylphenyl regioisomers imposes a requirement for orthogonal analytical verification (e.g., retention time, NMR fingerprint) to confirm identity, since CAS number alone is insufficient for quality control when multiple isobaric species coexist in a screening library.

Medicinal Chemistry SAR Analysis Lead Optimization

Hydrogen Bond Donor/Acceptor Topology: 2,4-Dimethylphenyl vs. 2,3-Dimethylphenyl Regioisomer

The 2-amino-3-benzoylindolizine-1-carboxamide scaffold presents a conserved hydrogen-bonding motif: two hydrogen bond donors (the 2-amino group and the carboxamide NH) and three hydrogen bond acceptors (the benzoyl carbonyl, the carboxamide carbonyl, and the indolizine ring nitrogen), yielding a total H-bond donor/acceptor count of 2/3 across the series [1]. However, the spatial accessibility of the carboxamide NH is modulated by the ortho substituent on the N-phenyl ring. In the target compound, the ortho methyl group at the 2-position of the 2,4-dimethylphenyl ring creates steric hindrance that restricts the conformational freedom of the carboxamide NH, potentially reducing its solvent exposure relative to the 2,3-dimethylphenyl regioisomer, where the ortho methyl is identically present but the meta methyl position alters the overall ring torsion profile. This intramolecular steric effect is absent in the 3,5-dimethylphenyl analog, where no ortho substituent exists, resulting in a measurably lower calculated polar surface area (tPSA) for the target compound compared to the 3,5-dimethylphenyl analog by approximately 3–5 Ų [1].

Computational Chemistry Drug Design Binding Mode Analysis

Benzoyl Substituent Electronic Modulation: 4-Methyl (Target) vs. 4-Fluoro (CK1δ Patent Lead)

The 3-benzoyl substituent electronic character directly affects the electrophilicity of the enone-like system and the overall dipole moment of the molecule. Using Hammett substituent constants, the 4-methyl group on the target compound has σp = –0.17 (weakly electron-donating), whereas the 4-fluoro substituent on the CK1δ inhibitor lead compound (2-methyl-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide) has σp = +0.06 (weakly electron-withdrawing) [1]. This represents a net Δσp of 0.23 units, which is sufficient to produce measurable differences in the electron density distribution across the conjugated 2-amino-3-benzoylindolizine system, as reflected in the calculated dipole moment (estimated difference of 0.5–1.5 Debye between the 4-CH3 and 4-F analogs). The CK1δ inhibitor patent (US20180186786) specifically claims the 4-fluorophenyl analog for neurodegenerative indications, while the 4-methylphenyl variant (the target compound) has not been profiled in that biological context [2]. The electronic divergence between these two analogs means that the target compound cannot be assumed to recapitulate the CK1δ inhibitory activity of the 4-fluoro lead.

Kinase Inhibition Medicinal Chemistry Electronic Effects

Calculated Lipophilicity Differentiation Across the Dimethylphenyl Regioisomer Series

Calculated logP (clogP) values for the target compound and its dimethylphenyl regioisomers are predicted to be identical within the limits of standard fragment-based algorithms (~5.5–5.8) because the atomic composition is identical . However, chromatographic logP (ChromLogD) or experimental logD7.4 measurements—when available—often reveal measurable differences between regioisomers due to differential intramolecular hydrogen bonding and conformational effects that fragment-based calculations cannot capture. For the target compound (2,4-dimethyl), the para-methyl group is positioned to interact minimally with the carboxamide NH, whereas in the 2,3-dimethyl regioisomer, the meta-methyl may exert a slightly different solvation effect. For procurement decisions, the practical implication is that regioisomers with identical clogP may still exhibit different solubility and permeability profiles; compound-specific experimental logD determination is recommended before committing to large-scale synthesis or biological screening [1].

ADME Prediction Lipophilicity Drug-Likeness

Scaffold-Level Patent Precedent: CK1δ Inhibition as Differentiated Therapeutic Hypothesis

The 2-amino-3-benzoylindolizine-1-carboxamide scaffold has been explicitly claimed as a casein kinase 1 delta (CK1δ) inhibitory chemotype in patent applications by Electrophoretics Limited, with the 2-methyl-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide analog advanced as a lead compound for Alzheimer's disease and tauopathies [1]. CK1δ protein levels are elevated more than 30-fold in the hippocampus of Alzheimer's disease patients relative to controls, and CK1δ phosphorylates tau at multiple serine/threonine sites that generate paired helical filament (PHF) pathology [2]. The target compound (CAS 898417-15-7) differs from the patent lead by two key structural features: (a) a primary 2-amino group rather than a 2-methylamino group, and (b) a 4-methylbenzoyl rather than a 4-fluorobenzoyl substituent. Neither the target compound specifically nor its 4-methylbenzoyl subclass has been profiled for CK1δ inhibition in the public domain. However, the scaffold-level patent precedent establishes a testable hypothesis: if the 2,4-dimethylphenyl substitution is compatible with CK1δ binding, then the target compound represents a structurally distinct chemical starting point for SAR exploration that is patentably differentiated from the 4-fluorophenyl lead series.

Neurodegeneration Kinase Inhibitor Tauopathy

Analytical Differentiation: SMILES and InChI Key Uniqueness for Inventory Control

The target compound (CAS 898417-15-7) has the unique InChI Key YQQMFTFJTVSFJO-UHFFFAOYSA-N and the canonical SMILES string CC1=CC=C(C=C1)C(=O)C1=C(N)C(C(=O)NC2=C(C)C=C(C)C=C2)=C2C=CC=CN12 . These identifiers are distinct from all regioisomeric and substituent analogs, including the 2,3-dimethylphenyl regioisomer and the 3,5-dimethylphenyl analog (CAS 898417-26-0), each of which possesses its own unique InChI Key. In a screening library or compound management context, reliance on CAS number or molecular weight alone is insufficient to distinguish isobaric regioisomers; the InChI Key provides a structure-based, collision-resistant identifier suitable for automated compound registration and database deduplication [1]. This is a practical procurement differentiator: laboratories that register compounds by InChI Key will unambiguously distinguish CAS 898417-15-7 from all other indolizine analogs.

Chemical Inventory Management Quality Control Compound Identity Verification

Procurement-Guiding Application Scenarios for CAS 898417-15-7 (2-Amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide)


Regioisomer-Specific Kinase Inhibitor SAR Exploration Requiring Ortho-Substituted N-Aryl Motif

In medicinal chemistry programs exploring 2-amino-3-benzoylindolizine-1-carboxamides as kinase inhibitors, the 2,4-dimethyl substitution pattern provides a distinct steric and conformational profile relative to the 3,5-dimethyl and 2,3-dimethyl regioisomers. The ortho (2-position) methyl group on the N-phenyl ring restricts the rotational freedom of the carboxamide NH and presents a specific hydrophobic surface to the kinase hinge region or adjacent hydrophobic pocket . Researchers comparing the SAR across the dimethylphenyl regioisomer series require authentic samples of each positional isomer to isolate the contribution of the N-aryl substitution to target potency and selectivity. CAS 898417-15-7 is the uniquely identified source of the 2,4-dimethyl substitution topology for such comparative studies [1].

Electronic Modulation Studies Comparing 4-Methylbenzoyl vs. 4-Halobenzoyl Indolizine Analogs

The weakly electron-donating 4-methylbenzoyl group (Hammett σp = –0.17) provides a distinct electronic environment compared to the 4-fluorobenzoyl (σp = +0.06) and 4-chlorobenzoyl (σp = +0.23) analogs . In structure–activity relationship campaigns aimed at understanding how benzoyl substituent electronics modulate target binding affinity, metabolic stability, or redox potential, CAS 898417-15-7 serves as the 4-methyl reference point in a Hammett series. Procurement of this compound alongside its 4-H, 4-F, and 4-Cl counterparts enables systematic exploration of electronic effects on biological activity within a congeneric series [1].

Chemical Biology Probe Development Leveraging the CK1δ Scaffold Patent Precedent

The 2-amino-3-benzoylindolizine-1-carboxamide scaffold has been claimed as a CK1δ inhibitory chemotype in patent literature (US20180186786), with the 4-fluorophenyl analog identified as a lead compound for tauopathy indications . CAS 898417-15-7 represents a structurally differentiated analog within this patent space, combining a primary 2-amino group (rather than 2-methylamino) with a 4-methylbenzoyl substituent (rather than 4-fluorobenzoyl). For academic or industrial groups seeking to develop novel CK1δ inhibitors with freedom-to-operate advantages, this compound provides a distinct chemical starting point for medicinal chemistry optimization. Its procurement is warranted when the goal is to generate patentably differentiated SAR data around the CK1δ pharmacophore [1].

Compound Library Annotation and Identity Verification Using InChI Key-Based Registration

In high-throughput screening facilities and compound management groups, unambiguous registration of every screening deck member is essential. CAS 898417-15-7 possesses the unique InChI Key YQQMFTFJTVSFJO-UHFFFAOYSA-N, which structurally distinguishes it from all other indolizine analogs, including isobaric regioisomers . Procurement of this compound with verified InChI Key integrity supports robust library annotation, prevents duplicate registration, and ensures that any hit identified in a phenotypic or target-based screen can be unambiguously traced to the correct chemical structure for follow-up studies [1].

Quote Request

Request a Quote for 2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.